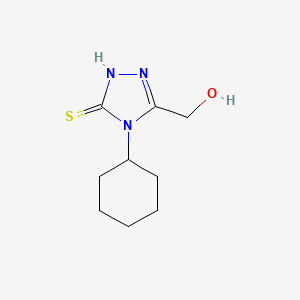

(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol” is an organic compound . It has gained attention in scientific research for its potential applications in various fields.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, heterocyclic Schiff base ligands were synthesized by the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives in a 1:1 molar ratio .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated with the help of various spectral and physicochemical techniques . Spectroscopic data confirm the tridentate nature of ligands which coordinate to the metal via deprotonated oxygen, azomethine nitrogen, and thiol sulfur .Chemical Reactions Analysis

A novel coupling reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles to generate symmetrically substituted hydrazines was unexpectedly observed .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques . For instance, FT-IR and NMR spectroscopy have been used to identify functional groups and elucidate the structure .Wissenschaftliche Forschungsanwendungen

Antifungal Activities

The 1,2,4-triazole ring system is renowned for its antifungal properties. Researchers have synthesized derivatives of this compound and screened them for antifungal activity. The minimal inhibitory concentration (MIC) of these derivatives demonstrated promising results against both Gram-positive and Gram-negative fungi. These findings highlight the potential of “(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol” as an antifungal agent .

Anticancer and Anti-Inflammatory Properties

While exploring the therapeutic applications of 1,2,4-triazoles, scientists have identified compounds incorporating this ring structure with anticancer and anti-inflammatory activities. The 1,2,4-triazole derivatives exhibit potential as agents for managing cancer and inflammatory conditions .

Antioxidant Effects

Mercapto- and thione-substituted 1,2,4-triazole derivatives have been investigated as antioxidant agents. Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable candidates for further study .

Anti-HIV Agents

Certain heterocycles containing the 1,2,4-triazole moiety have shown promise as potent anti-HIV agents. These compounds could contribute to the development of effective therapies against HIV infection .

Other Therapeutic Applications

Various drugs incorporate the 1,2,4-triazole ring system. For instance:

Synthesis and Derivatives

Researchers have synthesized novel derivatives of “(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol” using dl-malic acid under microwave irradiation. These derivatives exhibit diverse biological activities, making them intriguing subjects for further investigation .

Wirkmechanismus

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), can also vary greatly depending on the specific properties of the compound, such as its solubility, stability, and molecular size. These factors can influence how well the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized by the body, and how quickly it is excreted .

The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .

Zukünftige Richtungen

The future directions of research on this compound could involve further exploration of its potential applications in various fields, including its antiproliferative and antioxidant activities . Additionally, more studies could be conducted to further understand its mechanism of action and to optimize its synthesis process .

Eigenschaften

IUPAC Name |

4-cyclohexyl-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c13-6-8-10-11-9(14)12(8)7-4-2-1-3-5-7/h7,13H,1-6H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYBVRGNLVCCGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one](/img/structure/B2574587.png)

![2-Benzhydrylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2574589.png)

![5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-[4-(dimethylamino)benzyl]thiophene-2-sulfonamide](/img/structure/B2574590.png)

![4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-1-thia-4-azaspiro[5.5]undecane](/img/structure/B2574592.png)

![2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2574595.png)

![N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide](/img/structure/B2574597.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2574601.png)

![2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2574604.png)

![2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2574606.png)